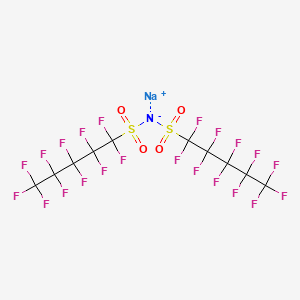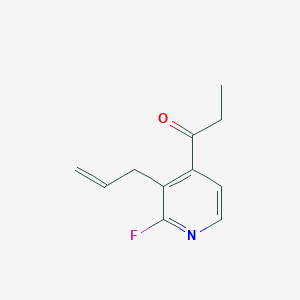
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone is an organic compound that features a pyridine ring substituted with a fluoro group and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-pyridinecarboxaldehyde and allyl bromide.
Formation of Intermediate: The first step involves the reaction of 2-fluoro-4-pyridinecarboxaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to a reaction with propanone under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-butanone
- 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-pentanone
Uniqueness
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
1-(2-fluoro-3-prop-2-enylpyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C11H12FNO/c1-3-5-9-8(10(14)4-2)6-7-13-11(9)12/h3,6-7H,1,4-5H2,2H3 |
Clé InChI |
FZHGHKQBAKWOHM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=NC=C1)F)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



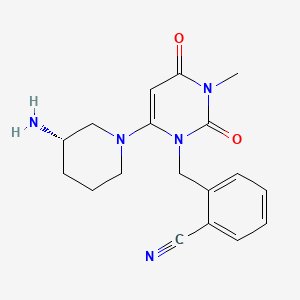
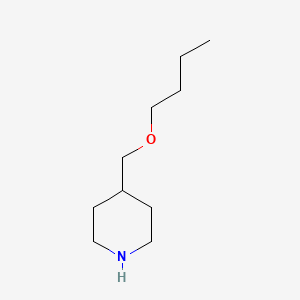
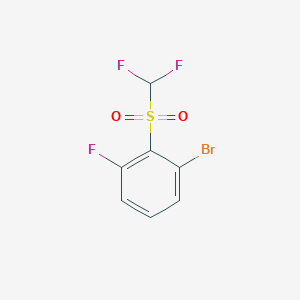
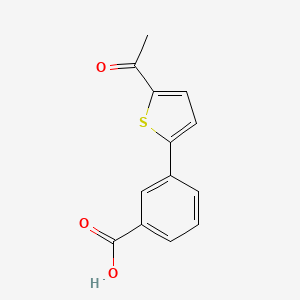
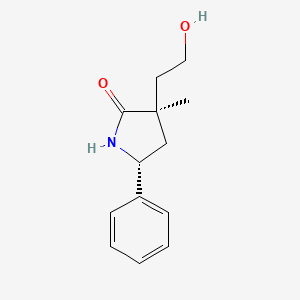
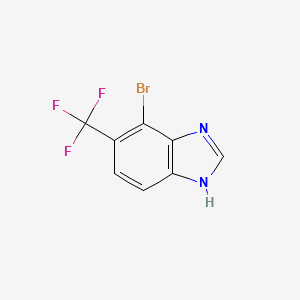
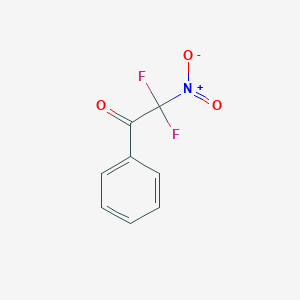

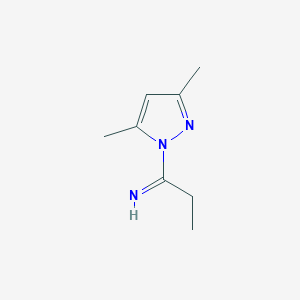
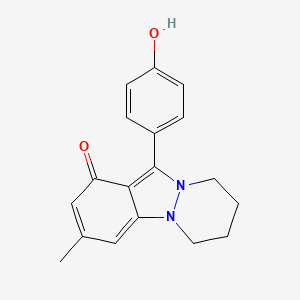

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
